molecular formula C14H14N2O2 B3144852 Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate CAS No. 562086-30-0

Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate

Cat. No. B3144852
CAS RN: 562086-30-0
M. Wt: 242.27 g/mol
InChI Key: ZCWQDYBOFKSIGM-UHFFFAOYSA-N
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Description

“Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate” is also known as 6,6’-dimethyl-2,2’-bipyridine (dmbp). It is commonly used as a ligand to form complexes with ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) .


Synthesis Analysis

The synthesis of 6,6’-dimethyl-2,2’-bipyridine involves a Suzuki coupling of 6,6’-dibromo-2,2’-bipyridine with mesityl boronic acid . Another method involves the coupling of 6-methyl-2-trimethylstanniopyridine and 2-chloro-6-methyl-3-nitropyridine in the presence of [Pd(PPh)Cl] .


Molecular Structure Analysis

The crystalline structure of 6,6’-dimethyl-2,2’-bipyridine has been investigated . The crystal consists of dimers formed by two symmetry-related molecules. Each dimeric unit is held together by weak Ag−Ag and heteroaromatic ring stacking interactions .


Chemical Reactions Analysis

6,6’-dimethyl-2,2’-bipyridine is known to form a wide variety of complexes. Almost always, it is a bidentate ligand, binding metal centers with the two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,6’-dimethyl-2,2’-bipyridine include a refractive index of n20/D 1.607 (lit.), a boiling point of 117-119 °C/0.1 mmHg (lit.), and a density of 1.09 g/mL at 25 °C (lit.) .

Scientific Research Applications

Solar Energy Applications

  • Dye-Sensitized Solar Cells (DSCs) : Copper(I) complexes with ligands bearing carboxylic acid substituents, such as 6,6'-dimethyl-2,2'-bipyridine, have been synthesized for use in copper-based dye-sensitized solar cells. Their preliminary studies suggest potential applications in solar energy conversion (Constable et al., 2009).

Photoreduction and Photoinduced Reactions

  • Photoreduction of Water : Ruthenium complexes, including those with 2,2'-bipyridine-4,4'-dicarboxylic acid, have been investigated as sensitizers for photoreduction of water. This demonstrates the compound's role in facilitating light-induced electron-transfer reactions (Launikonis et al., 1986).

Biomedical Applications

  • Bifunctional Lanthanide Chelators : The compound has been used in the synthesis of bifunctional lanthanide chelators, which are important for medical imaging and therapy (Havas et al., 2007).

  • Anticancer Agents : Dinuclear gold(III) oxo complexes with bipyridyl ligands, including 6,6'-dimethyl-2,2'-bipyridine, have been studied for their antiproliferative properties and interactions with DNA and proteins. These compounds show potential as cytotoxic and anticancer agents (Casini et al., 2006).

Synthesis and Characterization

  • Versatile Building Blocks : The synthesis and characterization of 6,6'-dimethyl-2,2'-bipyridine-4-ester and its utility in the construction of complex architectures, like lanthanide chelators, demonstrate its versatility as a synthon for tethered bipyridine ligands (Havas et al., 2009).

Chemical Synthesis Techniques

  • Microwave-Assisted Synthesis : Rapid, regioselective deuteration of dimethyl-2,2'-bipyridines, including derivatives like 4,4'-dimethyl-2,2'-bipyridine, using microwave assistance indicates advancements in synthesis techniques (Neranon & Ramström, 2015).

Coordination Chemistry

  • Network Formation with Rare and Alkaline Earth Metals : Studies on coordination behavior and network formation with derivatives of 2,2'-bipyridine ligands, including 6,6'-dimethyl derivatives, reveal interesting aspects of their interaction with metals, which could have implications in materials science and catalysis (Kelly et al., 2008).

Mechanism of Action

The mechanism of action of 6,6’-dimethyl-2,2’-bipyridine is primarily through its ability to form complexes with various ions. This property makes it a valuable ligand in the field of coordination chemistry .

Safety and Hazards

6,6’-dimethyl-2,2’-bipyridine is classified under GHS07. It has hazard statements of H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-methyl-6-(6-methylpyridin-2-yl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-5-4-6-12(15-9)13-8-11(14(17)18-3)7-10(2)16-13/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWQDYBOFKSIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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